2-tert-butyl-6-methyl-1,3-dioxin-4-one properties and structure
2-tert-butyl-6-methyl-1,3-dioxin-4-one properties and structure
The Strategic Utility of (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one in Asymmetric Synthesis: A Technical Guide
Executive Summary
Introduced by Dieter Seebach and famously recognized as the "Fluka Reagent of the Year" in 1987[1], (R)-2-tert-butyl-6-methyl-1,3-dioxin-4-one (CAS 107289-20-3) has fundamentally transformed the landscape of asymmetric organic synthesis. Functioning as a chiral acetoacetic acid equivalent, this highly versatile building block enables the enantioselective construction of complex polyketides, β-amino acids, and advanced pharmaceutical intermediates[2][3]. This guide deconstructs the mechanistic causality, physicochemical properties, and self-validating experimental workflows that make this chiral auxiliary indispensable for modern drug development.
Physicochemical Properties & Structural Integrity
Before deploying any chiral auxiliary, validating its physical parameters is critical to ensure stoichiometric precision and enantiomeric purity. The compound's high specific rotation acts as an immediate benchmark for structural integrity prior to enolization.
Table 1: Quantitative Physicochemical Data of (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one
| Property | Value | Analytical Significance |
| Chemical Name | (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one | Defines the critical (R)-stereocenter at C2[4] |
| CAS Number | 107289-20-3 | Standard registry identifier |
| Empirical Formula | C9H14O3 | Validates mass spectrometry (m/z 170.21)[4] |
| Molecular Weight | 170.21 g/mol | Required for exact stoichiometric calculations |
| Melting Point | 60-62 °C | Primary indicator of crystalline purity[4] |
| Specific Rotation | [α]20/D −221±3° (c = 1, CHCl3) | Benchmarks enantiomeric excess (ee >99%) |
| Storage Class | 11 - Combustible Solids | Dictates laboratory safety and handling protocols |
Mechanistic Paradigm: The Vinylogous Enolate
The structural genius of Seebach’s dioxinone lies in its ability to function as a vinylogous enolate equivalent. To design successful downstream reactions, one must understand the causality behind its diastereofacial selectivity[5].
When deprotonated at the C6-methyl group, the 1,3-dioxin-4-one core forms a highly reactive lithium dienolate. Within the ring's favored "sofa" conformation, the bulky tert-butyl group at the C2 position is forced into a pseudo-equatorial orientation[5]. This stereochemical anchor effectively shields the syn face of the enolate. Consequently, incoming electrophiles are sterically blocked from the top and must attack exclusively from the anti face (trans to the tert-butyl group)[5].
Furthermore, unlike traditional chiral auxiliaries that require harsh oxidative or reductive cleavage, the dioxinone ring is cleaved thermally. Heating the compound above 100 °C triggers a retro-hetero-Diels-Alder fragmentation, releasing pivalaldehyde and generating an acylketene intermediate that can be trapped by nucleophiles under completely neutral conditions[6].
Caption: Mechanistic logic of diastereofacial selectivity and neutral thermal cleavage of Seebach's dioxinone.
Experimental Methodologies: A Self-Validating Workflow
The following protocols detail the generation, alkylation, and cleavage of the chiral dienolate. Every step is designed as a self-validating system to inherently prevent epimerization and ensure high diastereomeric excess (de).
Protocol A: Generation of the Chiral Dienolate and Alkylation
Objective: To stereoselectively alkylate the C6-methyl group of the auxiliary.
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System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.
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Causality: The lithium dienolate is highly moisture-sensitive; rigorous exclusion of water prevents premature quenching and ensures stoichiometric fidelity.
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Substrate Dissolution: Dissolve (R)-2-tert-butyl-6-methyl-1,3-dioxin-4-one (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.
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Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach -78 °C.
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Causality: Cryogenic conditions suppress nucleophilic attack by the base at the C4-carbonyl ester linkage, ensuring strictly kinetic deprotonation at the C6-methyl group.
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Enolization: Add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise over 15 minutes. Stir for 45 minutes at -78 °C.
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Causality: The slight excess of LDA guarantees complete enolate formation, while the extended stirring time allows the dienolate to thermodynamically stabilize in its sofa conformation.
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Electrophilic Trapping: Slowly add the electrophile (e.g., an alkyl halide, 1.2 eq). Maintain at -78 °C for 2 hours, then slowly warm to -30 °C.
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Causality: The pseudo-equatorial tert-butyl group sterically blocks the syn face. The electrophile is forced to attack from the anti face, creating a self-validating system that inherently yields a single diastereomer (>95% de).
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Quenching: Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
Protocol B: Thermal Cleavage to Enantiopure β-Keto Esters
Objective: To unmask the chiral auxiliary without epimerizing the newly formed stereocenter.
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Solvent Exchange: Dissolve the purified alkylated dioxinone in anhydrous toluene.
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Nucleophile Addition: Add the desired nucleophile (e.g., benzyl alcohol, 2.0 eq).
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Thermal Fragmentation: Reflux the mixture at 110 °C for 2 hours.
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Causality: At temperatures exceeding 100 °C, the dioxinone undergoes a retro-hetero-Diels-Alder reaction, releasing pivalaldehyde and generating a highly reactive acylketene intermediate.
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In Situ Trapping: The acylketene is immediately trapped by the alcohol to form the β-keto ester.
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Causality: Because this cleavage occurs under strictly neutral thermal conditions—avoiding the harsh acids or bases required by traditional auxiliaries—the integrity of the newly formed α-stereocenter is perfectly preserved.
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Caption: Step-by-step experimental workflow for the generation, alkylation, and neutral cleavage of the dienolate.
Downstream Applications in Drug Development
The robust nature of (R)-2-tert-butyl-6-methyl-1,3-dioxin-4-one has cemented its role in the synthesis of complex pharmaceutical agents[3]. Beyond simple alkylations, this methodology has been successfully applied to the enantioselective synthesis of spiro ketals and spiro ethers via diastereoselective intramolecular photoadditions[6]. By providing reliable access to enantiopure β-hydroxy acids and their derivatives, this chiral auxiliary remains a cornerstone technology for synthesizing macrolide antibiotics, statins, and tailored lipidic drug delivery systems[2][7].
References
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Title: Use of 1,3-Dioxin-4-ones and Related Compounds in Synthesis. Part 43. Diastereofacial Selectivity for Conjugate Addition and Its Explanation Source: ResearchGate URL: [Link]
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Title: Enantioselective Synthesis of Spiro Ethers and Spiro Ketals via Photoaddition of Dihydro-4-pyrones to Chiral 1,3-Dioxin-4-ones Source: MolAid URL: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Thieme E-Books & E-Journals - Synthesis / Issue [thieme-connect.com]
- 3. chemimpex.com [chemimpex.com]
- 4. thomassci.com [thomassci.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(2-tert-Butyl-6-oxo-6H-[1,3]dioxin-4-ylmethyl)-2-(4-oxo-5,6-dihydro-4H-pyran-2-ylmethyl)-malonic acid diethyl ester - CAS号 196867-35-3 - 摩熵化学 [molaid.com]
- 7. researchgate.net [researchgate.net]
